
1-(2-Isocyanoethyl)-1,2,3,4-tetrahydronaphthalene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Isocyanoethyl)-1,2,3,4-tetrahydronaphthalene is an organic compound characterized by the presence of an isocyano group attached to an ethyl chain, which is further connected to a tetrahydronaphthalene moiety
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Isocyanoethyl)-1,2,3,4-tetrahydronaphthalene typically involves the dehydration of formamides under specific conditions. One common method employs phosphorus oxychloride and triethylamine in dichloromethane, which facilitates the conversion of formamides to isocyanides . Another environmentally friendly approach uses tosyl chloride, sodium hydrogen carbonate, and water under micellar conditions .
Industrial Production Methods: Industrial production of this compound may leverage continuous flow chemistry techniques to optimize yield and purity. This method allows for precise control over reaction parameters, reducing production time and enhancing scalability .
化学反应分析
Types of Reactions: 1-(2-Isocyanoethyl)-1,2,3,4-tetrahydronaphthalene undergoes various chemical reactions, including:
Oxidation: The isocyano group can be oxidized to form corresponding isocyanates.
Reduction: Reduction reactions can convert the isocyano group to amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the isocyano group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or peracids.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles like amines or alcohols under basic conditions.
Major Products:
Oxidation: Isocyanates.
Reduction: Amines.
Substitution: Corresponding substituted products depending on the nucleophile used.
科学研究应用
1-(2-Isocyanoethyl)-1,2,3,4-tetrahydronaphthalene has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocycles.
Medicine: Investigated for its role in drug discovery and development due to its unique structural properties.
Industry: Utilized in the production of polymers and materials with specific functional properties.
作用机制
The mechanism of action of 1-(2-Isocyanoethyl)-1,2,3,4-tetrahydronaphthalene involves its reactivity with various molecular targets. The isocyano group can act as a nucleophile or electrophile, participating in cyclization reactions to form heterocyclic compounds . These reactions often proceed via concerted mechanisms, involving the formation of intermediate species that facilitate the transformation of the starting material into the desired product .
相似化合物的比较
3-(2-Isocyanoethyl)indole: Known for its use in the synthesis of polycyclic spiroindolines.
(2-Isocyanoethyl)benzene: Utilized as a reference material in synthetic chemistry.
Uniqueness: 1-(2-Isocyanoethyl)-1,2,3,4-tetrahydronaphthalene is unique due to its tetrahydronaphthalene core, which imparts distinct chemical and physical properties compared to other isocyanoethyl derivatives. This structural feature enhances its potential for creating diverse and complex molecular architectures .
属性
分子式 |
C13H15N |
|---|---|
分子量 |
185.26 g/mol |
IUPAC 名称 |
1-(2-isocyanoethyl)-1,2,3,4-tetrahydronaphthalene |
InChI |
InChI=1S/C13H15N/c1-14-10-9-12-7-4-6-11-5-2-3-8-13(11)12/h2-3,5,8,12H,4,6-7,9-10H2 |
InChI 键 |
GPMNMZIPFJSVHL-UHFFFAOYSA-N |
规范 SMILES |
[C-]#[N+]CCC1CCCC2=CC=CC=C12 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


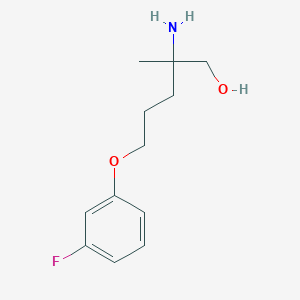
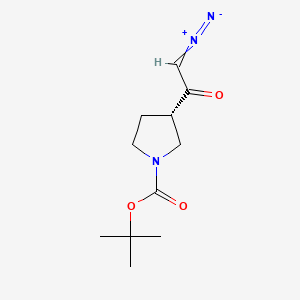
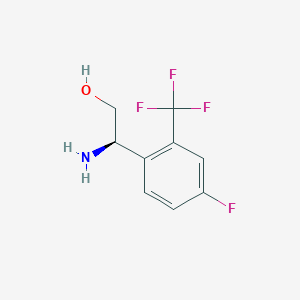
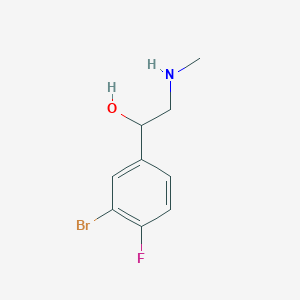
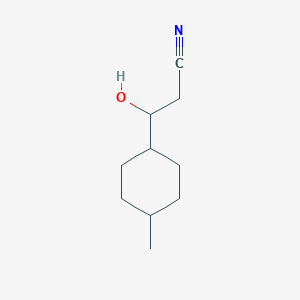
amine](/img/structure/B13600620.png)
![Methyl 5-trifluoromethylbenzo[b]thiophene-3-carboxylate](/img/structure/B13600628.png)
![3-[(2,4,6-Trimethylphenyl)methyl]azetidine](/img/structure/B13600633.png)
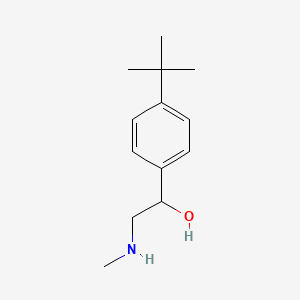
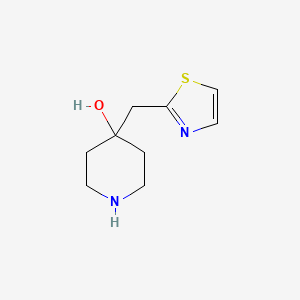
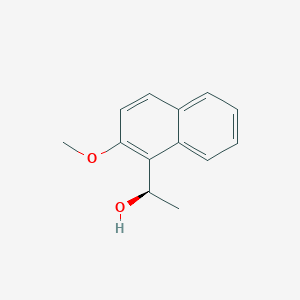
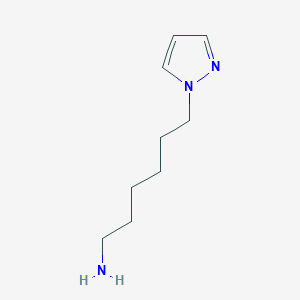
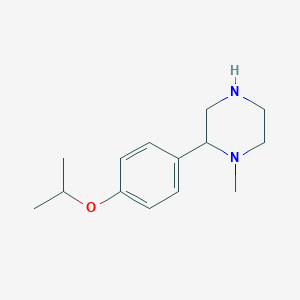
![rac-tert-butyl (1R,5S)-1-(tetramethyl-1,3,2-dioxaborolan-2-yl)-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B13600663.png)
